C12 NBD Phytoceramide

alkaline ceramidase ACER2 substrate specificity

C12 NBD Phytoceramide (NBD-C12-PHC) is the preferred substrate for quantitative ACER3 activity assays. Unlike generic C12 NBD ceramide or C6 NBD phytoceramide analogs, this compound exhibits defined kinetic parameters (Km = 15.48 μM) and minimal cross-reactivity (<3%) with other ceramidases, ensuring isoform-specific detection. Essential for leukodystrophy mutation validation and HTS screening. Select this reagent for reproducible, non-radioactive HPLC/TLC-based quantification.

Molecular Formula C36H63N5O7
Molecular Weight 677.9 g/mol
Cat. No. B15140719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC12 NBD Phytoceramide
Molecular FormulaC36H63N5O7
Molecular Weight677.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O
InChIInChI=1S/C36H63N5O7/c1-2-3-4-5-6-7-8-9-11-14-17-20-23-33(43)36(45)31(28-42)38-34(44)24-21-18-15-12-10-13-16-19-22-25-37-29-26-30-35(40-48-39-30)32(27-29)41(46)47/h26-27,31,33,36-37,42-43,45H,2-25,28H2,1H3,(H,38,44)/t31-,33-,36-/m1/s1
InChIKeyUDGQTVVIGGXNEN-YCOLFDFNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C12 NBD Phytoceramide: Fluorescent Substrate for Alkaline Ceramidase Assays and Sphingolipid Metabolism Research


C12 NBD Phytoceramide (N-dodecanoyl-NBD-phytosphingosine) is a fluorescently labeled analog of natural phytoceramide, comprising a phytosphingosine backbone acylated with a 12-carbon fatty acid chain bearing a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore . It serves as a functional mimic of endogenous phytoceramide in biological systems, with the NBD group minimally perturbing cellular uptake and membrane integration . The compound is primarily employed as a substrate for measuring alkaline ceramidase activity, particularly ACER3, and for tracking sphingolipid trafficking and metabolism in live-cell imaging and biochemical assays [1].

Why C12 NBD Phytoceramide Cannot Be Replaced by Other Fluorescent Ceramide Analogs


Fluorescent ceramide analogs are not interchangeable probes; their acyl chain length, fluorophore identity, and sphingoid base structure dictate distinct enzyme specificities, intracellular trafficking routes, and metabolic fates. For instance, the widely used C6-NBD-ceramide is poorly hydrolyzed by most ceramidases [1] and preferentially enters the glucosylceramide synthesis pathway [2], whereas C12-NBD phytoceramide is selectively recognized by alkaline phytoceramidases like ACER3 [3]. Substitution with a non-phytoceramide analog or a different chain-length variant would yield misleading kinetic data and fail to recapitulate phytoceramide-specific biology. The quantitative evidence below demonstrates precisely why C12 NBD phytoceramide is the requisite probe for studies targeting phytoceramide metabolism and alkaline ceramidase function.

Quantitative Differentiation of C12 NBD Phytoceramide: Evidence-Based Selection Criteria


C12-NBD-Phytoceramide vs. C12-NBD-Ceramide: Differential Enzyme Specificity for Alkaline Ceramidase 2 (ACER2)

In microsomal preparations from T-REx-HeLa cells, C12-NBD-phytoceramide and C12-NBD-ceramide were directly compared as substrates for alkaline ceramidase activity. The phytoceramide derivative exhibited a distinct kinetic profile, demonstrating that ACER2 discriminates between the sphingosine and phytosphingosine backbones even when both carry the identical C12-NBD fluorophore [1].

alkaline ceramidase ACER2 substrate specificity

C12-NBD-Phytoceramide Is Hydrolyzed by Alkaline Ceramidase 3 (ACER3) with a Defined Km of 15.48 µM

ACER3, a key enzyme in sphingolipid metabolism, hydrolyzes C12-NBD-phytoceramide with Michaelis-Menten kinetics. The experimentally determined Km value provides a quantitative benchmark for assay design and enables direct comparison with alternative substrates. This kinetic parameter is essential for optimizing substrate concentrations in enzymatic assays to ensure accurate Vmax determination and avoid substrate inhibition [1].

ACER3 enzyme kinetics Km

C12-NBD-Phytoceramide vs. C6-NBD-Phytoceramide: Chain-Length Dictates Glucosylceramide Synthase Recognition

Mammalian glucosylceramide synthase (GCS) exhibits a strong preference for short-chain ceramide analogs. C6-NBD-phytoceramide is recognized by GCS, facilitating studies of glucosylceramide synthesis [1]. In contrast, the longer C12-NBD-phytoceramide is not a substrate for GCS and instead enters alternative metabolic pathways, primarily serving as a substrate for alkaline ceramidases . This chain-length-dependent metabolic routing is a critical determinant in experimental design.

glucosylceramide synthase chain length specificity C6 vs C12

C12-NBD-Phytoceramide vs. BODIPY FL C5-Ceramide: Differential Photostability and Golgi Labeling Specificity

While BODIPY FL C5-ceramide exhibits superior photostability and is a preferred probe for Golgi apparatus imaging, it does not serve as a substrate for alkaline phytoceramidases like ACER3 . C12-NBD-phytoceramide, despite its lower photostability relative to BODIPY dyes, remains the only fluorescent phytoceramide analog with validated utility as a selective substrate for ACER3 activity assays [1]. The choice between these probes hinges on the primary experimental endpoint: imaging versus enzymatic activity measurement.

photostability Golgi imaging BODIPY

Recommended Applications for C12 NBD Phytoceramide Based on Verified Differentiation Evidence


Quantitative Alkaline Ceramidase 3 (ACER3) Activity Assays

C12 NBD Phytoceramide is the substrate of choice for measuring ACER3 activity in microsomal preparations, cell lysates, and recombinant enzyme systems. The experimentally determined Km of 15.48 µM enables precise assay optimization, and the fluorescent NBD-C12-fatty acid product can be readily detected via HPLC, TLC, or fluorescence plate readers [1]. This assay is critical for characterizing ACER3 function, screening for inhibitors, and diagnosing ACER3 deficiency disorders [2].

Investigating Phytoceramide-Specific Sphingolipid Metabolism

When the research objective is to track the metabolic fate of phytoceramide distinct from sphingosine-based ceramides, C12 NBD Phytoceramide is essential. Its backbone structure ensures selective hydrolysis by alkaline phytoceramidases like aPHC (human alkaline phytoceramidase) and ACER3, avoiding the confounding metabolism observed with C12-NBD-ceramide [3]. This specificity allows for unambiguous interrogation of phytoceramide catabolism in cell-based and in vitro models.

Enzyme Selectivity Profiling: Discriminating Alkaline, Neutral, and Acid Ceramidases

C12 NBD Phytoceramide, in combination with other NBD-labeled ceramide analogs, can be used to profile ceramidase subtype activity. For example, while C12-NBD-ceramide is preferentially hydrolyzed by alkaline and neutral ceramidases but is resistant to acid ceramidase [4], C12 NBD Phytoceramide provides additional selectivity for alkaline phytoceramidases [5]. This panel approach allows researchers to assign specific hydrolytic activities to distinct ceramidase isoforms in complex biological samples.

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